Cas no 2228343-04-0 (1-methyl-7-(nitromethyl)-1H-indole)

1-Methyl-7-(nitromethyl)-1H-indole is a nitro-substituted indole derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a nitromethyl group at the 7-position of the indole ring, which enhances its reactivity as an intermediate in nucleophilic substitution or reduction reactions. Its structural framework makes it useful for constructing more complex heterocyclic systems or as a precursor for bioactive molecules. The methyl group at the 1-position improves stability, facilitating handling and storage. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in indole-based scaffolds. Suitable for controlled reactions, it offers versatility in synthetic pathways.
1-methyl-7-(nitromethyl)-1H-indole structure
2228343-04-0 structure
Product name:1-methyl-7-(nitromethyl)-1H-indole
CAS No:2228343-04-0
MF:C10H10N2O2
MW:190.198602199554
CID:5999026
PubChem ID:165700780

1-methyl-7-(nitromethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-7-(nitromethyl)-1H-indole
    • EN300-1773908
    • 2228343-04-0
    • Inchi: 1S/C10H10N2O2/c1-11-6-5-8-3-2-4-9(10(8)11)7-12(13)14/h2-6H,7H2,1H3
    • InChI Key: PCIDOAFGLWEFJE-UHFFFAOYSA-N
    • SMILES: [O-][N+](CC1=CC=CC2C=CN(C)C=21)=O

Computed Properties

  • Exact Mass: 190.074227566g/mol
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.8Ų

1-methyl-7-(nitromethyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1773908-1.0g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
1g
$986.0 2023-06-03
Enamine
EN300-1773908-0.1g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
0.1g
$867.0 2023-06-03
Enamine
EN300-1773908-0.05g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
0.05g
$827.0 2023-06-03
Enamine
EN300-1773908-0.25g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
0.25g
$906.0 2023-06-03
Enamine
EN300-1773908-10.0g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
10g
$4236.0 2023-06-03
Enamine
EN300-1773908-5.0g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
5g
$2858.0 2023-06-03
Enamine
EN300-1773908-2.5g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
2.5g
$1931.0 2023-06-03
Enamine
EN300-1773908-0.5g
1-methyl-7-(nitromethyl)-1H-indole
2228343-04-0
0.5g
$946.0 2023-06-03

1-methyl-7-(nitromethyl)-1H-indole Related Literature

Additional information on 1-methyl-7-(nitromethyl)-1H-indole

Comprehensive Analysis of 1-methyl-7-(nitromethyl)-1H-indole (CAS No. 2228343-04-0): Properties, Applications, and Research Insights

The compound 1-methyl-7-(nitromethyl)-1H-indole (CAS No. 2228343-04-0) is a specialized nitro-substituted indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a nitromethyl group at the 7-position and a methyl group at the 1-position of the indole ring, this compound serves as a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential as a precursor for drug discovery, especially in developing kinase inhibitors and antimicrobial agents.

In recent years, the demand for functionalized indole derivatives like 1-methyl-7-(nitromethyl)-1H-indole has surged due to their role in targeted therapy development. The compound’s electron-withdrawing nitro group enhances its reactivity in palladium-catalyzed cross-coupling reactions, making it valuable for constructing complex heterocycles. A 2023 study highlighted its utility in creating fluorescence probes for cellular imaging, addressing the growing need for non-invasive diagnostic tools in oncology research.

From an industrial perspective, CAS No. 2228343-04-0 is increasingly explored for crop protection formulations. Its structural motif aligns with the green chemistry trend, as researchers seek low-toxicity alternatives to traditional pesticides. The compound’s nitromethyl moiety offers selective herbicidal activity, as demonstrated in recent patents focusing on sustainable agriculture solutions. This aligns with global searches for "eco-friendly agrochemicals" and "indole-based bioactive compounds," reflecting market priorities.

Analytical characterization of 1-methyl-7-(nitromethyl)-1H-indole reveals distinct UV-Vis absorption peaks at 270 nm and 310 nm, attributed to its conjugated π-system. These properties make it suitable for photocatalysis applications, a hot topic in renewable energy research. Computational studies using DFT calculations further predict its potential as a charge-transfer material in organic electronics, answering frequent queries about "indole derivatives in OLEDs."

Quality control protocols for CAS No. 2228343-04-0 emphasize HPLC purity (>98%) and strict control of nitroso impurities, critical for pharmaceutical GMP compliance. Storage recommendations include protection from light due to the nitro group’s photosensitivity, a detail often searched by laboratory technicians. Recent innovations in its synthesis involve microwave-assisted reactions, reducing production time by 40% compared to conventional methods—addressing the industry’s push for energy-efficient synthesis.

The safety profile of 1-methyl-7-(nitromethyl)-1H-indole has been extensively documented, with studies confirming its stability under standard laboratory conditions. Its low bioaccumulation potential makes it preferable over halogenated analogs, responding to environmental concerns. As regulatory agencies prioritize REACH compliance, this compound’s readily biodegradable characteristics position it favorably for commercial scaling.

Emerging applications include its use as a ligand in asymmetric catalysis, particularly for constructing chiral pharmaceutical intermediates. A 2024 publication demonstrated its efficacy in enantioselective hydrogenation, achieving >90% ee—a breakthrough frequently cited in searches for "indole catalysts." Additionally, its solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions under biocompatible conditions, a key requirement for bioconjugation chemistry.

Market analysts project a 12% CAGR for nitroindole derivatives through 2030, driven by demand in precision medicine and smart materials. Patent activity around CAS No. 2228343-04-0 has increased by 30% since 2022, particularly in neurological disorder therapeutics—addressing trending searches like "indole compounds for neurodegeneration." With rigorous structure-activity relationship (SAR) studies ongoing, this compound exemplifies the convergence of medicinal chemistry and industrial innovation.

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